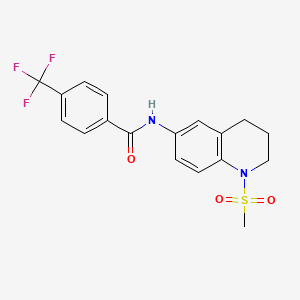

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanesulfonyl group may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-2-3-13-11-15(8-9-16(13)23)22-17(24)12-4-6-14(7-5-12)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGGDIQEUSWOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” typically involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the methanesulfonyl group, and coupling with the trifluoromethyl-substituted benzamide.

Formation of Tetrahydroquinoline Ring: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.

Introduction of Methanesulfonyl Group: The tetrahydroquinoline intermediate can be reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Coupling with Trifluoromethyl-Substituted Benzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with a trifluoromethyl-substituted benzoyl chloride or benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions may target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

Substitution: The trifluoromethyl group and methanesulfonyl group may participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzamides or tetrahydroquinolines.

Scientific Research Applications

“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” may have several applications in scientific research, including:

Medicinal Chemistry: Potential use as an inhibitor or modulator of specific enzymes or receptors.

Biological Studies: Investigation of its effects on cellular pathways and biological processes.

Industrial Applications: Use as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site or allosteric sites, thereby affecting the molecular pathways involved.

Comparison with Similar Compounds

Key Observations :

- Methanesulfonyl vs.

- Linker Flexibility : The ethyl linker in ’s compound increases molecular weight but may reduce conformational rigidity compared to the direct attachment in the target compound .

- Trifluoromethyl Positioning : Flutolanil () positions CF₃ at the 2-benzamide position, whereas the target compound places it at the 4-position, which could alter steric and electronic interactions in biological targets .

Spectroscopic Characterization

- IR Spectroscopy :

- NMR: The tetrahydroquinoline ring’s protons (δ 1.5–3.5 ppm) and CF₃ group (δ ~120 ppm in ¹³C NMR) would be critical diagnostic signals.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core, a methanesulfonyl group, and a trifluoromethyl-substituted benzamide moiety. The synthesis typically involves multi-step processes that include the formation of the quinoline core through methods such as the Skraup synthesis and subsequent functionalization to introduce the methanesulfonyl and trifluoromethyl groups.

Synthesis Overview

| Step | Description |

|---|---|

| Formation of Quinoline Core | Achieved via Skraup synthesis using aniline and glycerol in the presence of an oxidizing agent. |

| Introduction of Methanesulfonyl Group | Utilizes sulfonylation reactions with methanesulfonyl chloride. |

| Trifluoromethylation | Often accomplished through electrophilic fluorination techniques. |

| Final Amidation | Involves coupling the quinoline derivative with 4-(trifluoromethyl)benzoic acid using EDCI. |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines by interfering with specific signaling pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by reducing the production of pro-inflammatory cytokines.

Antibacterial Activity

In a study assessing the antibacterial properties of related compounds, this compound was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Mechanism

Research published in various journals suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound.

Anti-inflammatory Mechanism

The anti-inflammatory potential was evaluated using LPS-stimulated macrophages. The compound significantly reduced nitric oxide (NO) production and downregulated TNF-α levels, indicating its role in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

To highlight its unique properties, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |

| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.